molecular formula C4H11NO3S B2599538 N-(2-hydroxypropyl)methanesulfonamide CAS No. 1154107-96-6

N-(2-hydroxypropyl)methanesulfonamide

Cat. No. B2599538
CAS RN: 1154107-96-6
M. Wt: 153.2
InChI Key: MTVHDBKXHIMFKP-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)methanesulfonamide is a chemical compound with the CAS Number: 1154107-96-6 . It has a molecular weight of 153.2 .


Molecular Structure Analysis

The InChI code for N-(2-hydroxypropyl)methanesulfonamide is 1S/C4H11NO3S/c1-4(6)3-5-9(2,7)8/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-(2-hydroxypropyl)methanesulfonamide is a powder with a storage temperature at room temperature . It has been used in biomedical applications due to its unique and tunable properties . A study investigated the physical and antifouling properties of poly[N-(2-hydroxypropyl)methacrylamide] (poly(HPMA)) brushes .

Scientific Research Applications

Drug Delivery Systems

N-(2-hydroxypropyl)methanesulfonamide has been investigated for its potential in drug delivery systems. Researchers have explored its use as a building block for polymeric drug carriers. These systems can enhance drug solubility, stability, and targeted delivery to specific tissues or cells. The compound’s hydrophilic nature and biocompatibility contribute to its suitability in this context .

Protein Interaction Studies

Understanding protein interactions is crucial for drug development and disease mechanisms. HPMSA has been employed in studies involving human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1. Investigating how HPMSA interacts with these abundant plasma proteins sheds light on its behavior in biological environments .

Photocleavable Linkers

HPMSA has been investigated as a component of photocleavable linkers. These linkers allow controlled release of molecules upon exposure to light. Applications include drug delivery, surface modification, and bioconjugation. HPMSA-based linkers can be tailored to release specific payloads under precise conditions.

Safety and Hazards

The compound has been classified under GHS07 with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

N-(2-hydroxypropyl)methanesulfonamide has been used in biomedical and pharmaceutical applications, such as drug delivery, targeted therapy, imaging, and tissue engineering . Its future directions could involve further exploration in these areas.

Mechanism of Action

Target of Action

N-(2-hydroxypropyl)methanesulfonamide, also known as HPMA, is a compound that primarily targets intracellular components .

Mode of Action

N-(2-hydroxypropyl)methanesulfonamide interacts with its targets through a process known as alkylation . The alkyl group of N-(2-hydroxypropyl)methanesulfonamide undergoes fission and reacts within the intracellular environment . This interaction results in changes within the cell, although the specific changes depend on the particular target and the cellular context .

Biochemical Pathways

It is known that the compound can affect various cellular processes due to its ability to interact with different proteins within the cell . The downstream effects of these interactions can vary widely, depending on the specific proteins and pathways involved .

Pharmacokinetics

The pharmacokinetics of N-(2-hydroxypropyl)methanesulfonamide involve its absorption, distribution, metabolism, and excretion (ADME). After administration, N-(2-hydroxypropyl)methanesulfonamide is taken up into cells via pinocytosis . Once inside the cell, the compound is cleaved by lysosomal enzymes, allowing for intratumoral drug release . The compound has a distribution half-life of 1.8 hours and an elimination half-life averaging 93 hours .

Result of Action

The molecular and cellular effects of N-(2-hydroxypropyl)methanesulfonamide’s action are complex and can vary depending on the specific cellular context. It is known that the compound can cause changes within the cell due to its interactions with various proteins . These changes can potentially lead to various downstream effects, including alterations in cellular function .

Action Environment

The action, efficacy, and stability of N-(2-hydroxypropyl)methanesulfonamide can be influenced by various environmental factors. For example, the compound’s ability to enter cells and interact with its targets can be affected by the properties of the cellular environment . Additionally, factors such as pH and temperature can potentially influence the stability and activity of N-(2-hydroxypropyl)methanesulfonamide .

properties

IUPAC Name

N-(2-hydroxypropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-4(6)3-5-9(2,7)8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVHDBKXHIMFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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